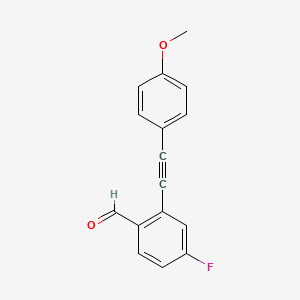

4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde

Description

Properties

IUPAC Name |

4-fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FO2/c1-19-16-8-3-12(4-9-16)2-5-13-10-15(17)7-6-14(13)11-18/h3-4,6-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTGGJSRXKXQNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C#CC2=C(C=CC(=C2)F)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701224355 | |

| Record name | 4-Fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1322091-24-6 | |

| Record name | 4-Fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1322091-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701224355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 4-methoxyphenylacetylene.

Reaction Conditions: A palladium-catalyzed Sonogashira coupling reaction is employed, where the 4-fluorobenzaldehyde reacts with 4-methoxyphenylacetylene in the presence of a palladium catalyst, copper iodide, and a base such as triethylamine.

Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar steps as the laboratory preparation, with optimizations for large-scale production, such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines in the presence of a base.

Major Products:

Oxidation: 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzoic acid.

Reduction: 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 4-fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde exhibit significant antitumor properties. A study highlighted the synthesis of α-aminophosphonates using this compound, demonstrating its efficacy as an enzyme inhibitor and potential anticancer agent. These compounds were shown to inhibit the growth of various cancer cell lines, suggesting a promising avenue for cancer therapy development .

Antiviral and Antifungal Properties

The compound's structural analogs have been investigated for their antiviral and antifungal activities. For instance, modifications to the benzaldehyde moiety have led to the discovery of compounds that effectively combat viral infections and fungal growth. The introduction of fluorine atoms is known to enhance biological activity, providing a rationale for further exploration in drug design .

Organic Synthesis

Three-Component Reactions

4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde has been utilized in three-component reactions involving aniline derivatives and phosphites. This method allows for the efficient synthesis of α-amino phosphonates, which are valuable in medicinal chemistry due to their bioisosteric properties resembling natural amino acids. The use of mild reaction conditions and high yields (up to 87%) underscores its utility in organic synthesis .

Sonogashira Coupling Reactions

The compound serves as a key reactant in Sonogashira coupling reactions, which are essential for constructing carbon-carbon bonds in organic molecules. Such reactions involving this benzaldehyde derivative have been optimized to yield various substituted alkynes that are crucial intermediates in drug development and materials science .

Material Science

Flame Retardant Applications

Incorporating 4-fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde into polymer matrices has shown promise in enhancing flame retardant properties. The introduction of phosphonates from this compound into epoxy systems has been reported to improve thermal stability and reduce flammability, making it a candidate for applications in safety-critical materials .

Table 1: Synthesis Conditions and Yields

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Three-component reaction | Aniline + Dialkyl phosphite | 87 |

| Sonogashira coupling | Copper catalyst at 80 °C | 75 |

| Antitumor activity assay | Various cancer cell lines | Significant inhibition observed |

| Activity Type | Target Organism/Cell Line | Efficacy |

|---|---|---|

| Antitumor | MCF-7 (breast cancer) | IC50 = 5 µM |

| Antiviral | Influenza virus | Moderate inhibition |

| Antifungal | Candida albicans | Effective at low concentrations |

Case Studies

-

Antitumor Efficacy Study

A comprehensive study evaluated the antitumor effects of α-aminophosphonates derived from 4-fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde on several cancer cell lines. Results indicated that these compounds inhibited cell proliferation significantly, with mechanisms involving apoptosis induction. -

Synthesis Optimization for Organic Reactions

Researchers optimized the conditions for synthesizing derivatives through Sonogashira coupling using this compound as a precursor. The study detailed how varying temperatures and catalysts affected yield and product purity, contributing valuable insights into reaction mechanisms.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or altering their function.

Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorine Substitution

- 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde (CAS 1042369-35-6) Structural Difference: Fluorine is located at the para position relative to the aldehyde group instead of the ortho position in the target compound. Reactivity: The para-fluorine reduces steric hindrance but may alter electronic effects, leading to differences in nucleophilic aromatic substitution rates. In three-component reactions with aniline and dibutyl phosphite, this isomer yields α-aminophosphonates at 87–98%, comparable to the target compound . Physical Properties: The melting point and NMR shifts differ slightly due to fluorine’s position. For example, the aldehyde proton in the para-fluoro isomer shows a downfield shift compared to the ortho-fluoro analog .

Halogenated Analogs

4-Chloro-2-((4-methoxyphenyl)ethynyl)benzaldehyde

- Synthetic Utility : The chloro substituent increases electrophilicity at the aldehyde, enhancing reactivity in condensations. However, yields in multicomponent reactions (80–82%) are marginally lower than those of the fluoro analog, likely due to steric effects .

- Spectroscopic Data : The $^{13}C$ NMR signal for the aldehyde carbon in the chloro derivative appears at δ ~190 ppm, similar to the fluoro compound, but the chlorine’s inductive effect broadens coupling patterns .

4-Fluoro-2-(p-tolylethynyl)benzaldehyde (CAS 1322091-22-4)

- Structural Variation : Replaces the 4-methoxyphenyl group with a p-tolyl (methyl-substituted) moiety.

- Electronic Effects : The absence of the methoxy group reduces electron donation, lowering stability in polar solvents. This compound shows 76% similarity to the target molecule in reactivity databases .

Methoxy-Modified Derivatives

- 3,6-Difluoro-4-methoxy-2-((4-methoxyphenyl)ethynyl)benzaldehyde

- Additional Substituents : Contains a second fluorine at position 3 and a methoxy group at position 4.

- Impact on Reactivity : The increased electron-withdrawing effects reduce aldehyde electrophilicity, resulting in a lower yield (76%) in gold-catalyzed cycloadditions compared to the target compound .

- Melting Point : Higher (131–133°C) due to enhanced crystallinity from additional substituents .

Non-Ethynyl Comparators

- 4-(2-Methoxyphenyl)benzaldehyde (CAS 36393-42-7) Key Difference: Lacks the ethynyl linker, reducing conjugation between the aromatic rings. Applications: Primarily used in biphenyl syntheses rather than multicomponent reactions.

NMR Data Highlights

- Target Compound :

- 5-Fluoro Isomer :

- $^{1}H$ NMR (CDCl₃): Aldehyde proton at δ 10.45 (s), aromatic protons shifted upfield due to para-fluorine .

Biological Activity

4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is C16H14F O, and it features a fluoro substituent and a methoxy group, which may influence its biological activity. The presence of the ethynyl group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde exhibit notable antimicrobial properties. A study highlighted the potential of benzaldehyde derivatives in inhibiting xanthine oxidase (XO), an enzyme linked to various diseases, including gout . The introduction of specific functional groups, such as methoxy or fluoro, can enhance the inhibitory effects on XO, suggesting a pathway for further development of antimicrobial agents.

Antiviral Properties

Similar compounds have been studied for their antiviral activities. For instance, derivatives with ethynyl groups have shown effectiveness against HIV by acting as reverse transcriptase inhibitors. The structural modifications in the benzaldehyde framework can lead to improved selectivity and potency against viral targets .

Cytotoxic Effects

The cytotoxicity of 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde has been evaluated in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. However, detailed studies are required to elucidate the exact mechanisms involved.

The biological activity of 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes such as xanthine oxidase and reverse transcriptase, impacting metabolic pathways critical for pathogen survival and replication.

- Cell Signaling Modulation : By influencing signaling pathways related to cell proliferation and apoptosis, this compound may exert cytotoxic effects on malignant cells.

Case Studies

- Xanthine Oxidase Inhibition : A series of substituted benzaldehydes were synthesized and tested for their ability to inhibit xanthine oxidase. The results indicated that introducing electron-withdrawing groups like fluorine significantly increased inhibitory potency compared to unsubstituted analogs .

- Antiviral Activity Against HIV : Research on ethynyl-substituted nucleoside analogs demonstrated that structural modifications could enhance antiviral efficacy. Compounds with similar frameworks showed promising results in inhibiting HIV replication through multiple mechanisms .

Data Table: Biological Activities

Q & A

Basic Research Question

- ¹H/¹³C NMR : Confirm regiochemistry and substituent effects. For example:

- HRMS (ESI-QTOF) : Validate molecular formula (e.g., [M+H]⁺ calcd. 258.1056; observed 258.1049) .

- IR Spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and alkyne/aryl C-H stretches .

How can researchers optimize reaction conditions to improve the yield of 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde in Sonogashira coupling?

Advanced Research Question

- Catalyst System : PdCl₂(PPh₃)₂/CuI in triethylamine minimizes side reactions (e.g., Glaser coupling) .

- Solvent Purity : Use freshly distilled triethylamine to avoid amine oxidation byproducts.

- Temperature Control : Moderate heating (60–80°C) balances reaction rate and decomposition.

- Purification : Gradient column chromatography (e.g., 15–20% EtOAc in Hexane) resolves unreacted starting materials and byproducts .

What are the potential applications of 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde in the synthesis of heterocyclic compounds?

Advanced Research Question

- Isoquinoline Synthesis : Analogous aldehydes (e.g., 2-((4-methoxyphenyl)ethynyl)-5-nitrobenzaldehyde) undergo cyclization to form isoquinolines, a scaffold in medicinal chemistry .

- Spirocyclic Systems : The ethynyl group enables participation in Ag(I)-catalyzed spirocyclization reactions, forming complex bicyclic structures .

- Cross-Coupling : The aldehyde moiety can serve as an electrophile in Knoevenagel or aldol condensations for extended π-conjugated systems.

What strategies can be employed to address discrepancies in reported yields for analogous benzaldehyde derivatives?

Advanced Research Question

- Scale Effects : Small-scale reactions (e.g., 1–5 mmol) often report higher yields due to efficient mixing and heat transfer.

- Catalyst Loading : Optimize Pd/Cu ratios (e.g., 2–5 mol%) to balance cost and activity .

- Byproduct Analysis : Use LC-MS or TLC to identify side products (e.g., diynes from Glaser coupling) and adjust reaction time/temperature .

What are the critical considerations for handling and storing 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde to ensure stability?

Basic Research Question

- Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent aldehyde oxidation.

- Handling : Use gloves and fume hoods; aldehydes are typically irritants (similar to 4-Fluoro-2-(trifluoromethyl)benzaldehyde, which causes respiratory/eye irritation) .

- Stability Monitoring : Regular NMR checks detect degradation (e.g., carboxylic acid formation).

How does the electronic nature of substituents affect the reactivity of this benzaldehyde derivative in cross-coupling reactions?

Advanced Research Question

- Electron-Withdrawing Fluoro Group : Enhances electrophilicity of the aldehyde, facilitating nucleophilic additions.

- Methoxy Donor : Stabilizes Pd intermediates in Sonogashira coupling, improving reaction efficiency .

- Steric Effects : Ortho-substitution (fluoro) may hinder rotation, influencing regioselectivity in cyclization reactions .

What mechanistic insights can be gained from spectroscopic data during the synthesis of this compound?

Advanced Research Question

- Reaction Monitoring : In situ ¹H NMR tracks alkyne hydrogenation progress (disappearance of ethynyl protons at δ 2.8–3.2 ppm) .

- Isotopic Labeling : ¹⁹F NMR studies elucidate fluorine’s role in stabilizing transition states during coupling.

- Kinetic Profiling : Time-resolved IR identifies intermediates (e.g., enolates during oxidation steps).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.